N-Chloroacetyl-D-phenylalanine
Overview
Description
N-Chloroacetyl-D-phenylalanine is a chemical compound with the molecular formula C11H12ClNO3 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Chloroacetyl-D-phenylalanine can be synthesized through the reaction of D-phenylalanine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
D-Phenylalanine+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloroacetyl group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield D-phenylalanine and chloroacetic acid.
Oxidation and Reduction: While less common, the phenyl ring in this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as N-alkyl or N-aryl derivatives.
Hydrolysis: D-phenylalanine and chloroacetic acid.
Scientific Research Applications
N-Chloroacetyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Studied for its potential role in modifying proteins and peptides, which can affect their function and stability.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors or modifying drug molecules to enhance their properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Chloroacetyl-D-phenylalanine involves its ability to modify proteins and peptides through the chloroacetyl group. This modification can alter the structure and function of the target molecules, potentially affecting their biological activity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
N-Chloroacetyl-L-phenylalanine: The L-isomer of the compound, which has different stereochemistry and potentially different biological activity.
N-Acetyl-D-phenylalanine: A similar compound where the chloroacetyl group is replaced by an acetyl group.
N-Chloroacetyl-DL-phenylalanine: A racemic mixture of the D- and L-isomers.
Uniqueness: N-Chloroacetyl-D-phenylalanine is unique due to its specific stereochemistry (D-isomer) and the presence of the chloroacetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
N-Chloroacetyl-D-phenylalanine (NCA-D-Phe) is a derivative of D-phenylalanine that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and analgesic properties. This article explores the biological activity of NCA-D-Phe, highlighting its mechanisms of action, pharmacological implications, and relevant research findings.
This compound functions primarily as an inhibitor of specific enzymes, particularly carboxypeptidase A. This enzyme is responsible for the hydrolysis of peptide bonds at the carboxy-terminal end of proteins, which can lead to the degradation of endogenous pain-relieving peptides such as enkephalins. By inhibiting carboxypeptidase A, NCA-D-Phe may prolong the action of these natural analgesics, thereby enhancing pain relief .
Pharmacological Properties
- Analgesic Effects :
- D-phenylalanine and its derivatives have been studied for their analgesic effects. Research indicates that NCA-D-Phe exhibits significant analgesic properties by preventing the breakdown of enkephalins, which are crucial for pain modulation in the body. This mechanism is particularly relevant in chronic pain management .
- Enzyme Inhibition :
- The compound has been shown to be a strong inhibitor of carboxypeptidase A, with studies demonstrating that NCA-D-Phe can effectively block this enzyme's activity at lower concentrations compared to other inhibitors. This characteristic makes it a candidate for further development in pain management therapies .
Case Studies and Experimental Data
A series of studies have investigated the biological activity of NCA-D-Phe and its derivatives. Below are summarized findings from notable research:
Properties
IUPAC Name |
(2R)-2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHGSOAURCZWCC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that the N-acyl-D-amino acid amidohydrolase from Variovorax paradoxus shows activity towards N-Chloroacetyl-D-phenylalanine. Can you elaborate on the nature of this interaction?
A1: The research primarily focuses on characterizing the newly discovered N-acyl-D-amino acid amidohydrolase enzyme from Variovorax paradoxus. While it mentions that this enzyme exhibits hydrolytic activity towards this compound [], the paper doesn't delve into the specifics of this interaction. Further research is needed to understand the kinetic parameters (e.g., Km, Vmax), binding affinity, and the specific molecular interactions involved in the hydrolysis of this compound by this enzyme.
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